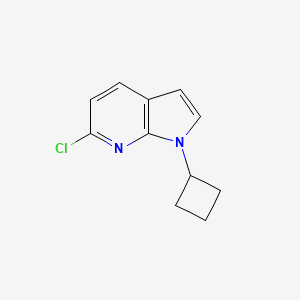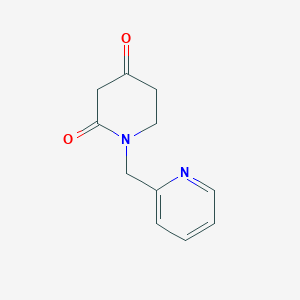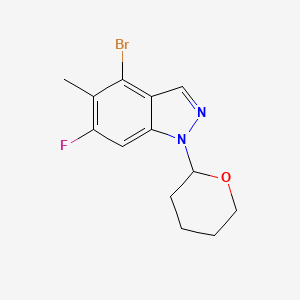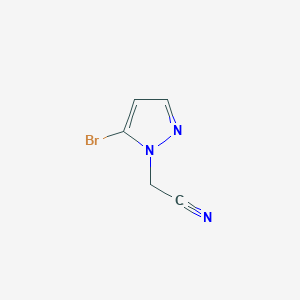![molecular formula C12H10F6O B13678824 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)
3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol is an organic compound with the molecular formula C12H10F6O It is characterized by the presence of a cyclobutanol ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanone.
Reduction: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Comparison: 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol is unique due to the presence of the cyclobutanol ring, which imparts distinct chemical properties compared to other trifluoromethyl-substituted phenyl compounds. The cyclobutanol ring provides additional sites for chemical modification and potential biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H10F6O |
|---|---|
Peso molecular |
284.20 g/mol |
Nombre IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H10F6O/c13-11(14,15)8-1-6(7-3-10(19)4-7)2-9(5-8)12(16,17)18/h1-2,5,7,10,19H,3-4H2 |
Clave InChI |
QGAVJTAIYMQOFG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)



![(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride](/img/structure/B13678806.png)


![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)
